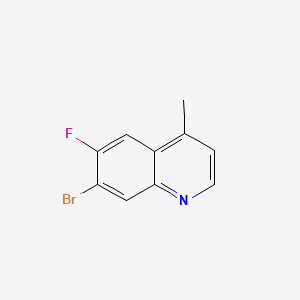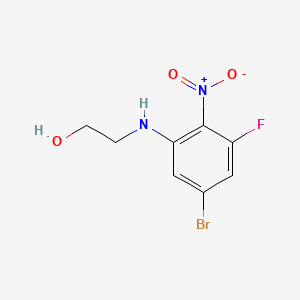
2-Bromo-3-fluoro-4-(2-hydroxyethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-fluoro-4-(2-hydroxyethoxy)benzonitrile is a chemical compound with the molecular formula C9H7BrFNO2 and a molecular weight of 260.06 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitrile functional groups, along with a hydroxyethoxy substituent on the benzene ring. It is commonly used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-(2-hydroxyethoxy)benzonitrile typically involves multi-step reactions. One common method includes the bromination of 3-fluoro-4-(2-hydroxyethoxy)benzonitrile using N-bromosuccinimide (NBS) in dichloromethane (CH2Cl2) at 0°C . The reaction proceeds with a high yield, and the product is purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-4-(2-hydroxyethoxy)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The fluorine atom serves as an ideal leaving group, making the compound suitable for nucleophilic aromatic substitution reactions.
Palladium-Catalyzed Coupling Reactions: The bromine substituent can participate in palladium-catalyzed carbon-carbon coupling reactions, such as Suzuki and Heck reactions.
Formation of Oxadiazoles: The nitrile group can react with hydroxylamine to form oxadiazoles, which are valuable intermediates in medicinal chemistry.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions.
Hydroxylamine: Utilized for the formation of oxadiazoles.
Major Products
Substituted Benzonitriles: Resulting from nucleophilic aromatic substitution.
Coupled Products: Formed through palladium-catalyzed reactions.
Oxadiazoles: Derived from the reaction with hydroxylamine.
Scientific Research Applications
2-Bromo-3-fluoro-4-(2-hydroxyethoxy)benzonitrile has diverse applications in scientific research:
Pharmaceuticals: Used as a molecular scaffold for active pharmaceutical ingredients (APIs) due to its multiple functional groups.
Materials Science: Employed in the synthesis of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Involved in the development of compounds targeting central nervous system disorders.
Biochemistry: Utilized in the synthesis of heterocycles and other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-4-(2-hydroxyethoxy)benzonitrile is primarily related to its ability to participate in various chemical reactions. The bromine and fluorine substituents facilitate nucleophilic aromatic substitution and palladium-catalyzed coupling reactions, respectively . The nitrile group can act as an activator for nucleophilic substitution and can also form oxadiazoles, which have biological activity . These reactions enable the compound to serve as a versatile building block in the synthesis of bioactive molecules and advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorobenzonitrile: Shares similar functional groups but lacks the hydroxyethoxy substituent.
3-Fluoro-4-(2-hydroxyethoxy)benzonitrile: Similar structure but without the bromine atom.
4-Bromo-2-fluorobenzonitrile: Another related compound with different substitution patterns.
Uniqueness
2-Bromo-3-fluoro-4-(2-hydroxyethoxy)benzonitrile is unique due to the presence of the hydroxyethoxy group, which enhances its solubility and reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C9H7BrFNO2 |
|---|---|
Molecular Weight |
260.06 g/mol |
IUPAC Name |
2-bromo-3-fluoro-4-(2-hydroxyethoxy)benzonitrile |
InChI |
InChI=1S/C9H7BrFNO2/c10-8-6(5-12)1-2-7(9(8)11)14-4-3-13/h1-2,13H,3-4H2 |
InChI Key |
OSPCHPQAAJTOQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)F)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one](/img/structure/B13907440.png)



![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-](/img/structure/B13907462.png)

![Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13907470.png)
